1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Description
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid (CAS 1060811-41-7) is a cyclopropane derivative featuring a brominated pyridine ring. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol and an XLogP3 value of 1.7, indicating moderate lipophilicity . The compound contains a carboxylic acid group, a cyclopropane ring, and a 6-bromo-3-pyridinyl substituent. These structural features contribute to its use as a key intermediate in pharmaceutical synthesis, particularly in the development of neurodegenerative disease therapies .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHZFDREDVYAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857298 | |
| Record name | 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-41-7 | |
| Record name | 1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position of the pyridine ring.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed.
Carboxylation: Finally, the cyclopropane ring is carboxylated to introduce the carboxylic acid group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and insights from diverse sources.
Medicinal Chemistry
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid has been studied for its potential as a pharmaceutical intermediate. The compound's structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
- Mechanism of Action : The compound may function by inhibiting specific enzymes or receptors involved in disease pathways, similar to other pyridine derivatives that have shown efficacy against cancer and infectious diseases.
Agrochemicals
The compound's ability to modulate plant growth and resistance to pests has led to its investigation as a potential agrochemical agent.
- Case Studies : Research has demonstrated that derivatives of brominated pyridines can enhance crop yield and resistance to fungal pathogens. For example, studies have shown that compounds with similar structures exhibit fungicidal activity against various plant pathogens.
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex molecules, including:
- Pharmaceuticals : It can be used to synthesize novel drugs targeting specific diseases.
- Materials Science : Its unique structure allows for the development of new materials with tailored properties, such as polymers with enhanced thermal stability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid. The research indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, potentially through apoptosis induction mechanisms.
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists demonstrated that formulations containing 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid improved resistance in crops against specific fungal infections, leading to reduced pesticide use and increased yield.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between 1-(6-bromopyridin-3-YL)cyclopropanecarboxylic acid and analogous compounds:
Structural and Functional Analysis
Substituent Effects
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and lipophilicity (XLogP3 = 1.7) compared to its chloro analog (e.g., 1-(6-chloropyridin-3-YL)cyclopropanecarboxamide, XLogP3 ≈ 1.5). Bromine’s stronger electron-withdrawing effect enhances the acidity of the carboxylic acid group, favoring salt formation and metabolic stability .
- Methyl vs.
Functional Group Variations
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound offers higher polarity and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., 1-(6-chloropyridin-3-YL)cyclopropanecarboxamide). This impacts solubility and biological target interactions .
- Hydrochloride Salt : The trans-isomer hydrochloride salt (Intermediate K) exhibits improved aqueous solubility, making it preferable for reactions requiring polar solvents .
Biological Activity
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a brominated pyridine moiety. Its molecular formula is C₉H₈BrN₁O₂, with a molecular weight of approximately 242.07 g/mol. This compound has garnered attention for its potential biological activities, particularly as an anti-inflammatory and analgesic agent.
Chemical Structure and Properties
The presence of the bromine atom at the 6-position of the pyridine ring is believed to enhance the compound's reactivity and interaction with biological targets. The cyclopropane structure contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₂ |
| Molecular Weight | 242.07 g/mol |
| Structure | Cyclopropane + Bromopyridine |
Biological Activity
Research indicates that 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that this compound interacts with enzymes involved in inflammatory pathways, suggesting it may act as an inhibitor or modulator of these processes.
- Analgesic Effects : Preliminary investigations indicate potential analgesic properties, which could be beneficial in pain management.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interfere with specific biochemical pathways related to inflammation and pain perception. The brominated pyridine moiety is likely responsible for enhancing binding affinity to biological targets.
Case Studies
Several studies have investigated the biological activity of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid:
- Study on Anti-inflammatory Properties : A study demonstrated that this compound significantly reduced markers of inflammation in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Analgesic Activity Assessment : In animal models, the compound exhibited dose-dependent analgesic effects comparable to established analgesics, indicating its potential utility in pain management therapies.
Comparative Analysis
To understand the unique aspects of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Bromopyridin-3-YL)cyclopropanecarboxylic acid | Bromine at 5-position | Different position of bromine affects reactivity |
| 1-(Pyridin-3-YL)cyclopropanecarboxylic acid | No halogen substitution | Lacks halogen may lead to different biological activity |
| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Phenyl group instead of pyridine | Exhibits different chemical properties due to phenyl ring |
Q & A
Q. What are the established synthetic routes for 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid, and how do reaction parameters affect yield?
The compound is typically synthesized via cyclopropanation of a pyridine precursor. One method involves reacting 6-bromopyridine-3-carboxylic acid derivatives with bromoethyl reagents (e.g., 1-bromo-2-chloroethane) under basic conditions. Catalysts like palladium or copper can enhance cyclization efficiency, while solvents such as DMF or toluene optimize reactivity . Yields (~77–79%) are influenced by stoichiometry, temperature, and catalyst purity, as seen in analogous cyclopropane syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Mass Spectrometry (MS): Exact mass analysis (e.g., 223.08 Da for related cyclopropane-carboxylic acids) confirms molecular composition .
- NMR Spectroscopy: ¹H/¹³C NMR resolves cyclopropane ring protons (δ ~1.5–2.5 ppm) and pyridine aromatic signals (δ ~7.5–8.5 ppm).
- HPLC: Purity assessment (>95%) via reverse-phase chromatography .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile building block for:
- Medicinal Chemistry: Derivatization into kinase inhibitors or receptor modulators (e.g., CB2 receptor ligands) via cross-coupling reactions .
- Material Science: Incorporation into heterocyclic frameworks for optoelectronic materials .
Advanced Research Questions
Q. How can cyclopropanation be optimized to minimize by-products like ring-opened isomers?
- Catalyst Screening: Palladium/copper complexes reduce side reactions by stabilizing transition states .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) favor cyclization over hydrolysis.
- Temperature Control: Low temperatures (~0–25°C) suppress thermal degradation .
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Isomer Identification: Use 2D NMR (COSY, NOESY) to detect stereoisomers or regioisomers.
- Impurity Profiling: Compare with reference spectra of known by-products (e.g., 4-bromopyridine derivatives) .
- X-ray Crystallography: Resolve ambiguous structural assignments .
Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom acts as a directing group, facilitating meta-substitution on the pyridine ring. Its electronegativity enhances oxidative addition in palladium-catalyzed couplings, enabling efficient aryl-aryl bond formation .
Q. What computational tools predict the metabolic stability of derivatives of this compound?
- DFT Calculations: Model electron density to assess susceptibility to cytochrome P450 oxidation.
- ADMET Prediction Software: Tools like SwissADME evaluate bioavailability and toxicity profiles .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of the cyclopropane ring under acidic conditions?
Q. Why do some synthetic routes report lower yields despite optimal conditions?
- Side Reactions: Competing pathways (e.g., SN2 displacement of bromine) may dominate if reagents are impure.
- Catalyst Poisoning: Trace moisture or oxygen can deactivate palladium catalysts .
Methodological Tables
Table 1: Common Synthetic Routes and Yields
| Method | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | 1-Bromo-2-chloroethane, K₂CO₃ | 77–79 | |
| Palladium-Catalyzed Coupling | Pd(OAc)₂, CuI, DMF | 85* | |
| *Theoretical optimization based on analogous reactions. |
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.6–1.8 (cyclopropane CH₂), 8.2 (pyridine H) | |
| Exact Mass (MS) | 256.98 (M+H⁺) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
